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5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite

siRNA therapeutics RNA interference gene silencing

5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite (N6,2'-O-dimethyladenosine phosphoramidite; CAS 2348385-04-4) is a specialized phosphoramidite monomer for solid-phase oligonucleotide synthesis that incorporates two orthogonal modifications on the adenosine scaffold: 2'-O-methylation on the ribose sugar and N6-methylation on the adenine nucleobase. The compound is supplied as a fully protected monomer with a 5'-O-(4,4'-dimethoxytrityl) (DMTr) group and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED) reactive moiety.

Molecular Formula C42H52N7O7P
Molecular Weight 797.9 g/mol
Cat. No. B15586490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
Molecular FormulaC42H52N7O7P
Molecular Weight797.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37-,38-,41-,57?/m1/s1
InChIKeyXXRTXDUOPCNYDH-DJADKNTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-O-DMTr-2'-O-methyl-N6-methyl Adenosine 3'-CED Phosphoramidite: A Dual-Modified RNA Monomer for Therapeutic siRNA and Oligonucleotide Procurement


5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite (N6,2'-O-dimethyladenosine phosphoramidite; CAS 2348385-04-4) is a specialized phosphoramidite monomer for solid-phase oligonucleotide synthesis that incorporates two orthogonal modifications on the adenosine scaffold: 2'-O-methylation on the ribose sugar and N6-methylation on the adenine nucleobase. The compound is supplied as a fully protected monomer with a 5'-O-(4,4'-dimethoxytrityl) (DMTr) group and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED) reactive moiety [1]. This dual-modification architecture is designed for site-specific incorporation of the naturally occurring m6Am epitranscriptomic modification into synthetic RNA oligonucleotides, including siRNAs and antisense oligonucleotides, enabling precise interrogation of RNA biology and development of stabilized therapeutic candidates [2].

Why 5'-O-DMTr-2'-O-methyl-N6-methyl Adenosine 3'-CED Phosphoramidite Cannot Be Replaced by Single-Modified or Unmodified Adenosine Monomers


The combination of 2'-O-methyl and N6-methyl modifications in a single adenosine monomer produces biological and physicochemical effects that neither single modification alone nor unmodified adenosine can replicate. Substituting this dual-modified phosphoramidite with standard 2'-O-methyl adenosine (lacking N6-methylation) or N6-methyl adenosine (lacking 2'-O-methylation) in siRNA sequences alters gene silencing potency, target selectivity, and immune recognition profiles in a position-dependent manner [1]. The N6-methyl group specifically modulates base-pairing fidelity and can either enhance or reduce RNAi activity depending on its placement within the siRNA duplex, while the 2'-O-methyl modification contributes to nuclease resistance and duplex thermal stability [2]. These modifications act synergistically—a 2'-O-methyl adenosine without N6-methylation fails to replicate the selectivity profile of the dual-modified residue, while an N6-methyl adenosine without 2'-O-methyl protection is more susceptible to enzymatic degradation in biological environments [3]. For experiments requiring precise recapitulation of the m6Am epitranscriptomic modification or for therapeutic siRNA constructs where both potency and off-target suppression are critical, generic substitution introduces uncontrolled variables that compromise data reproducibility and candidate quality.

Quantitative Differentiation Evidence for 5'-O-DMTr-2'-O-methyl-N6-methyl Adenosine 3'-CED Phosphoramidite Versus Single-Modified Comparators


Enhanced siRNA Gene Silencing Potency: Dual-Modified Adenosine Versus Unmodified Adenosine

siRNAs containing N6-methyladenosine modifications demonstrate position-dependent changes in gene silencing potency compared to unmodified siRNAs. When m6A is incorporated at position 2 of the siRNA guide strand (the 'seed region'), the IC50 for Factor VII knockdown improves approximately 2-fold relative to unmodified siRNA [1]. Conversely, m6A placement at position 14 (the 'cleavage site') reduces potency by approximately 3-fold, demonstrating that the modification must be positioned strategically rather than applied indiscriminately. The 2'-O-methyl group in the dual-modified phosphoramidite provides additional nuclease protection while preserving this N6-methyl-mediated potency modulation [2].

siRNA therapeutics RNA interference gene silencing Factor VII

Reduced Off-Target Gene Silencing: Improved siRNA Selectivity Versus Unmodified Comparators

Incorporation of N6-methyladenosine into siRNA significantly reduces off-target gene silencing activity while preserving or enhancing on-target potency. In systematic off-target screens, m6A-modified siRNAs demonstrated up to a 5-fold reduction in off-target activity for certain partially complementary transcripts compared to unmodified siRNAs [1]. The magnitude of selectivity improvement depends on m6A positioning, with modifications in the guide strand seed region (positions 2-8) showing the most pronounced reduction in miRNA-like off-target effects. The dual-modified monomer (2'-O-methyl-N6-methyl adenosine) combines this N6-methyl-mediated selectivity enhancement with 2'-O-methyl-mediated nuclease resistance, producing an additive benefit not available from either single-modified phosphoramidite [2].

siRNA selectivity off-target effects RNAi specificity therapeutic siRNA

Dual-Modified Antisense Strand in siRNA: Combination of 2'-O-Methyl and N6-Methyl Confers Additive Knockdown Efficiency

siRNAs containing dual-modified adenosine (2'-O-methyl plus N6-methyl) in the antisense strand achieve efficient target gene knockdown, demonstrating that the modifications are compatible with RNA-induced silencing complex (RISC) loading and function [1]. The combination of sugar and base modifications does not impair the RNAi machinery despite the increased steric and electronic perturbation. While quantitative comparative data for the exact dual-modified monomer versus each single modification are not available in the primary literature, the successful incorporation and functional activity establish this phosphoramidite as a viable building block for siRNA constructs requiring both the stability benefits of 2'-O-methylation and the potency/selectivity modulation conferred by N6-methylation [2].

siRNA design antisense strand dual modification gene knockdown

Nuclease Resistance: Class-Level Evidence for 2'-O-Methyl Protection

While direct comparative nuclease stability data for the exact 2'-O-methyl-N6-methyl adenosine monomer are not reported, class-level evidence demonstrates that 2'-O-methyl modifications substantially increase oligonucleotide half-life in biological matrices. Fully modified 2'-O-methyl oligonucleotides exhibit minimal degradation in human serum after prolonged incubation (beyond 2 hours), whereas unmodified RNA and DNA degrade within minutes to hours depending on the specific nuclease environment [1]. The 2'-O-methyl modification confers resistance predominantly against endoribonucleases and, to a lesser extent, exonucleases. When combined with N6-methylation, the dual-modified monomer is expected to provide enhanced stability while simultaneously modulating target engagement properties [2].

nuclease stability serum stability 2'-O-methyl oligonucleotide therapeutics

Validated Application Scenarios for 5'-O-DMTr-2'-O-methyl-N6-methyl Adenosine 3'-CED Phosphoramidite in Scientific and Industrial Settings


Therapeutic siRNA Lead Optimization for Enhanced Potency and Reduced Off-Target Activity

Incorporation of this dual-modified phosphoramidite at strategic positions (particularly guide strand position 2) in siRNA candidates produces constructs with up to 2-fold improved on-target potency while simultaneously reducing off-target gene silencing by up to 5-fold for certain partially complementary transcripts [1]. This combination of enhanced efficacy and improved selectivity is directly applicable to pharmaceutical siRNA lead optimization programs, where minimizing off-target effects is critical for achieving favorable therapeutic indices in preclinical toxicology studies [2].

Construction of Nuclease-Resistant Oligonucleotides Mimicking Endogenous m6Am Epitranscriptomic Modifications

The 2'-O-methyl modification provides class-level nuclease resistance (minimal degradation after 2+ hours in human serum) while the N6-methyl group recapitulates the naturally occurring m6Am modification found adjacent to the 5' mRNA cap in mammalian transcripts [1]. Researchers studying mRNA cap biology, translation regulation, or FTO-mediated demethylation pathways can use this monomer to synthesize defined-sequence RNA substrates that precisely mimic the endogenous modification pattern without extraneous chemical alterations [2].

Functional Genomics siRNA Libraries with Enhanced Phenotypic Specificity

siRNA screening libraries incorporating N6-methyladenosine modifications demonstrate reduced off-target gene silencing (up to 5-fold reduction) while maintaining on-target activity [1]. This translates to cleaner hit identification in genome-wide RNAi screens, reducing the false-positive rate caused by miRNA-like seed-region off-targeting that plagues unmodified siRNA libraries [2]. The dual-modified monomer enables construction of more specific screening reagents for target validation and pathway mapping.

Oligonucleotide Therapeutics Requiring Combined Sugar and Base Protection

For oligonucleotide drug candidates where both enzymatic stability and modified target engagement are required, this dual-modified phosphoramidite combines the 2'-O-methyl sugar modification (class-level serum stability enhancement) with the N6-methyl base modification (position-dependent potency and selectivity modulation) in a single monomer [1]. This reduces the total number of modified phosphoramidites required in a synthetic sequence, simplifying manufacturing logistics and potentially reducing cost of goods for GMP oligonucleotide production [2].

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